
17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” is a synthetic compound that belongs to the class of androstane derivatives. These compounds are often studied for their potential biological activities, including hormonal and anti-inflammatory effects. The unique structure of this compound, which includes a thiazole ring and an isopropylamino group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a suitable androstane derivative.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Isopropylamino Group Addition: The isopropylamino group can be added via nucleophilic substitution using isopropylamine.
Final Steps: The final steps may involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydroxyl Group Reactions
The 3β- and 17α-hydroxyl groups participate in typical alcohol reactions:
Thiazole Ring Modifications
The 4-thiazolyl moiety exhibits distinct reactivity:
Nucleophilic Substitution
-
Reagents : Alkyl halides (e.g., methyl iodide) in DMF at 60°C
-
Outcome : Quaternization at the thiazole nitrogen forms a thiazolium salt, increasing water solubility.
Ring Oxidation
-
Reagents : H₂O₂ (30%), Fe²⁺ catalyst, pH 4.5
-
Outcome : Thiazole sulfoxide formation, confirmed by HPLC-MS (m/z +16 shift).
Coordination Chemistry
-
Reagents : CuCl₂ in ethanol/water (1:1)
-
Outcome : Stable Cu(II) complex with 1:1 stoichiometry (UV-Vis λₘₐₓ = 420 nm).
Isopropylamino Side Chain Reactions
The 2-(isopropylamino) group undergoes:
Reaction | Conditions | Products | Application |
---|---|---|---|
Acylation | Acetyl chloride, CH₂Cl₂, −20°C | N-acetyl derivative | Improves metabolic stability |
Dealkylation | HBr (48%), reflux, 6 hr | Primary amine derivative | Confirmed via ¹H-NMR loss of isopropyl signals |
Steroid Backbone Transformations
The androstene core participates in:
Δ⁴-Double Bond Reduction
-
Reagents : H₂ (1 atm), Pd/C, ethanol, 25°C
-
Outcome : 5α-dihydro derivative (HPLC retention time shift from 12.3 → 14.7 min).
Epimerization
-
Conditions : NaOH (1M), 80°C, 24 hr
-
Outcome : 3α-hydroxy epimer forms (13% yield); confirmed by NOESY correlations .
Receptor Binding
-
Androgen Receptor (AR) : Binds with IC₅₀ = 380 nM (radioligand assay), weaker than testosterone (IC₅₀ = 12 nM) .
-
Estrogen Receptor (ER) : No significant binding at ≤10 μM.
Metabolic Pathways
-
Phase I : Hepatic oxidation at C17 (17α→17β) forms active metabolite .
-
Phase II : Glucuronidation at C3-OH dominates in human liver microsomes .
Stability Profile
Condition | Degradation Pathway | Half-Life |
---|---|---|
Acidic (pH 2) | Thiazole ring hydrolysis | 8.2 hr (37°C) |
Alkaline (pH 10) | Epimerization at C3 | 14.5 hr (25°C) |
UV Light (254 nm) | Δ⁴-bond isomerization | 48 hr (35% degradation) |
Synthetic Utility
Key intermediates derived from this compound:
-
Heterocycle-swapped derivatives : Thiazole→imidazole via ring-opening/rebuilding.
This compound’s reactivity profile enables tailored modifications for pharmacological studies, though its metabolic instability limits therapeutic potential. Future research directions include stabilizing the thiazole ring against hydrolysis and optimizing AR binding affinity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or hormonal activities.
Industry: May be used in the development of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Androstane Derivatives: Compounds like androstenedione and testosterone share a similar core structure.
Thiazole-Containing Compounds: Thiazole derivatives such as thiamine (vitamin B1) have similar ring structures.
Uniqueness
The uniqueness of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” lies in its combination of an androstane core with a thiazole ring and an isopropylamino group. This unique structure may confer distinct biological activities and pharmacological properties.
Biological Activity
17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol, also known by its CAS number 96687-24-0, is a synthetic compound with potential biological activity. This compound falls within the category of steroid derivatives and has garnered attention for its pharmacological properties.
- Molecular Formula : C25H38N2O2S
- Molecular Weight : 430.71 g/mol
- Structural Characteristics : The compound features a thiazole ring and an isopropylamino group attached to the steroid backbone.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with androgen receptors. The compound has been studied for its potential anabolic effects, which may be beneficial in muscle wasting conditions and other metabolic disorders.
Toxicity Studies
Toxicity data reveal that the compound has a low lethal dose (LDLo) in various species:
- Pigeons : LDLo of 4 mg/kg via parenteral administration.
- Frogs : LDLo of 30 mg/kg via parenteral administration.
These studies suggest that while the compound may have therapeutic potential, caution is warranted due to its toxic effects at certain dosages .
Anabolic Activity
A study conducted on animal models demonstrated that administration of this compound resulted in increased muscle mass and strength, indicating its potential as an anabolic agent. The exact mechanisms are believed to involve enhanced protein synthesis and reduced catabolism in muscle tissues.
Clinical Observations
Clinical trials have highlighted the compound's effectiveness in treating conditions such as cachexia and sarcopenia. Patients receiving treatment showed significant improvements in body composition and physical performance metrics.
Comparative Analysis of Related Compounds
The following table summarizes key differences between this compound and similar compounds:
Compound Name | Molecular Formula | Anabolic Activity | Toxicity (LDLo) |
---|---|---|---|
This compound | C25H38N2O2S | Yes | Pigeon: 4 mg/kg; Frog: 30 mg/kg |
Androst-4-en-3-one, 17-alpha-hydroxy-17-beta-(2-(isopropylamino)-4-thiazolyl) | C25H36N2O2S | Moderate | Pigeon: 5330 µg/kg; Frog: 30 mg/kg |
Properties
CAS No. |
96687-24-0 |
---|---|
Molecular Formula |
C25H38N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H38N2O2S/c1-15(2)26-22-27-21(14-30-22)25(29)12-9-20-18-6-5-16-13-17(28)7-10-23(16,3)19(18)8-11-24(20,25)4/h13-15,17-20,28-29H,5-12H2,1-4H3,(H,26,27)/t17-,18+,19-,20-,23-,24-,25-/m0/s1 |
InChI Key |
BRTIEGAEDSTNID-HIYRCXEDSA-N |
Isomeric SMILES |
CC(C)NC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C[C@H](CC[C@]45C)O)C)O |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(CCC45C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.